molecular formula C9H7F3O3 B8525509 Benzoic acid, 2-(difluoromethoxy)-6-fluoro-, methyl ester CAS No. 960249-93-8

Benzoic acid, 2-(difluoromethoxy)-6-fluoro-, methyl ester

Cat. No. B8525509
M. Wt: 220.14 g/mol
InChI Key: AVZXGEUXPCUKRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08247377B2

Procedure details

To a solution of methyl 2-[(difluoromethyl)oxy]-6-fluorobenzoate (800 mg) in anhydrous dioxane (20 ml) was added a solution of lithium hydroxide (260 mg) in water (10 ml). It was stirred for 15 hours, evaporated, dissolved in water (25 ml) and extracted with ethyl acetate (25 ml) and ether (25 ml). The aqueous phase was acidified with 5M hydrochloric acid and extracted with ethyl acetate (2×25 ml). The combined organic phases were washed with water (10 ml) and saturated brine (10 ml), dried over Na2SO4 and evaporated to give an oil which crystallised (616.3 mg). It was triturated with heptane (ca. 10 ml) and filtered off to give the title compound (456 mg).
Quantity
800 mg
Type
reactant
Reaction Step One
Quantity
260 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][CH:2]([F:15])[O:3][C:4]1[CH:13]=[CH:12][CH:11]=[C:10]([F:14])[C:5]=1[C:6]([O:8]C)=[O:7].[OH-].[Li+]>O1CCOCC1.O>[F:15][CH:2]([F:1])[O:3][C:4]1[CH:13]=[CH:12][CH:11]=[C:10]([F:14])[C:5]=1[C:6]([OH:8])=[O:7] |f:1.2|

Inputs

Step One
Name
Quantity
800 mg
Type
reactant
Smiles
FC(OC1=C(C(=O)OC)C(=CC=C1)F)F
Name
Quantity
260 mg
Type
reactant
Smiles
[OH-].[Li+]
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
10 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
It was stirred for 15 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
evaporated
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in water (25 ml)
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (25 ml) and ether (25 ml)
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (2×25 ml)
WASH
Type
WASH
Details
The combined organic phases were washed with water (10 ml) and saturated brine (10 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give an oil which
CUSTOM
Type
CUSTOM
Details
crystallised (616.3 mg)
CUSTOM
Type
CUSTOM
Details
It was triturated with heptane (ca. 10 ml)
FILTRATION
Type
FILTRATION
Details
filtered off

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
FC(OC1=C(C(=O)O)C(=CC=C1)F)F
Measurements
Type Value Analysis
AMOUNT: MASS 456 mg
YIELD: CALCULATEDPERCENTYIELD 60.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.